molecular formula C9H12O2S B13062419 Methyl 2-(2-methylthiophen-3-yl)propanoate

Methyl 2-(2-methylthiophen-3-yl)propanoate

Cat. No.: B13062419
M. Wt: 184.26 g/mol
InChI Key: YNTIJNSJMSIGOW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of methyl 2-(2-methylthiophen-3-yl)propanoate comprises a thiophene ring substituted with a methyl group at the 2-position and a propanoate ester moiety at the 3-position. The SMILES notation $$ \text{CC1=C(C=CS1)C(C)C(=O)OC} $$ delineates its connectivity: a thiophene ring (C1=C(C=CS1)) with a methyl group (CC1) at position 2 and a branched propanoate chain (C(C)C(=O)OC) at position 3.

Key Structural Features:

  • Thiophene Core : The planar five-membered aromatic ring contains sulfur at position 1, contributing to its electron-rich character.
  • Methyl Substituent : The 2-methyl group introduces steric hindrance, potentially influencing conformational preferences.
  • Propanoate Ester : The ester group at position 3 consists of a methyl ester (-OCH$$_3$$) and a chiral center at the α-carbon of the propanoate chain.
Stereochemical Considerations:

The α-carbon of the propanoate chain (attached to the thiophene ring) is a stereogenic center, theoretically enabling enantiomerism. However, no experimental data on optical activity or resolved enantiomers are currently available. Computational models suggest a slight energy preference for one conformer due to minimized steric clashes between the thiophene methyl group and the ester oxygen.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 2-(2-methylthiophen-3-yl)propanoate

InChI

InChI=1S/C9H12O2S/c1-6(9(10)11-3)8-4-5-12-7(8)2/h4-6H,1-3H3

InChI Key

YNTIJNSJMSIGOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(2-methylthiophen-3-yl)propanoate typically involves the esterification of the corresponding 2-(2-methylthiophen-3-yl)propanoic acid or its derivatives. The key steps include:

  • Functionalization of the thiophene ring, particularly introducing the methyl group at the 2-position.
  • Formation of the propanoate side chain at the 3-position of the thiophene ring.
  • Esterification to form the methyl ester.

Specific Preparation Routes

Esterification of 2-(2-methylthiophen-3-yl)propanoic Acid

One common approach is the direct esterification of the corresponding acid with methanol under acidic conditions:

  • The 2-(2-methylthiophen-3-yl)propanoic acid is reacted with excess methanol.
  • Acid catalysts such as sulfuric acid or acetyl chloride may be used to promote esterification.
  • The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.
  • The product is isolated by solvent removal and purification via column chromatography or recrystallization.

This method aligns with classical Fischer esterification protocols, adapted for the thiophene derivative.

Halogenation Followed by Substitution and Esterification

Another preparative method involves:

  • Halogenation of the thiophene ring at the desired position using reagents like N-chlorosuccinimide (NCS) in acetic acid/benzene mixture at elevated temperatures (e.g., 80 °C for 1 hour).
  • Subsequent substitution reactions to introduce the propanoate side chain.
  • Final esterification to yield the methyl ester.

This method was demonstrated with related thiophene derivatives, achieving high yields and regioselectivity under inert atmosphere conditions.

Coupling Reactions Using Carbodiimide Chemistry

Carbodiimide-mediated coupling is employed to form amide or ester bonds efficiently:

  • Activation of the carboxylic acid group with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt).
  • Reaction with methanol or other nucleophiles to form the ester.
  • This method provides mild reaction conditions and good yields (up to 80%) with high purity.

Microwave-Assisted Synthesis

Microwave irradiation has been reported as an efficient method to accelerate esterification and related transformations involving thiophene derivatives:

  • The reaction mixture containing the acid and methanol is subjected to microwave irradiation at controlled power (e.g., 270 W) for short durations (3–5 minutes).
  • This method reduces reaction time significantly and can enhance yield and purity.
  • Post-reaction, the mixture is neutralized, extracted, and purified accordingly.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Notes
Fischer Esterification Methanol, Acid catalyst (H2SO4 or AcCl), reflux ~69% Simple, classical, scalable Requires reflux, longer reaction time
Halogenation + Substitution N-chlorosuccinimide, AcOH/benzene, 80 °C, inert Quantitative (100%) High regioselectivity, mild conditions Multi-step, requires inert atmosphere
Carbodiimide Coupling EDC·HCl, HOBt, methanol, room temperature ~80% Mild conditions, good yields Requires careful reagent handling
Microwave-Assisted Esterification Methanol, microwave irradiation (270 W), short time Not specified Rapid, energy-efficient Equipment needed, optimization required

Research Findings and Notes

  • The halogenation method using N-chlorosuccinimide in acetic acid/benzene under nitrogen atmosphere at 80 °C for 1 hour yields the ester in quantitative amounts, indicating excellent efficiency and regioselectivity for thiophene derivatives.
  • Carbodiimide-mediated esterification offers a mild and high-yielding alternative, particularly useful when sensitive functional groups are present.
  • Microwave-assisted synthesis has been shown to reduce reaction times drastically and improve yields for thiophene-containing esters, though specific data for this compound is limited, the methodology is promising for scale-up and green chemistry applications.
  • Purification is commonly performed by column chromatography using solvent systems such as dichloromethane with small percentages of methanol and acetic acid to separate the desired ester from side products.
  • Analytical characterization typically includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this ester, occurring under both acidic and basic conditions.

Acidic Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄ in aqueous ethanol at reflux (80–100°C).

  • Products : 2-(2-Methylthiophen-3-yl)propanoic acid and methanol.

  • Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous methanol under reflux.

  • Products : Sodium/potassium salt of 2-(2-methylthiophen-3-yl)propanoic acid and methanol.

  • Key Data :

    ParameterValueSource
    Typical Yield (Basic)85–92%
    Reaction Time4–6 hours

Transesterification

This reaction replaces the methyl ester group with other alkoxy groups.

Example Reaction :

  • Reagents : Ethanol, catalytic H₂SO₄.

  • Conditions : Reflux at 78°C for 8–12 hours.

  • Product : Ethyl 2-(2-methylthiophen-3-yl)propanoate.

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Key Findings :

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (88–90%).

  • Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at the α-positions (C2 and C5).

Nitration :

  • Reagents : HNO₃/H₂SO₄ mixture at 0–5°C.

  • Product : Methyl 2-(2-methyl-5-nitrothiophen-3-yl)propanoate.

  • Regioselectivity : Nitration occurs preferentially at C5 due to steric hindrance from the methyl group at C2.

Sulfonation :

  • Reagents : Fuming H₂SO₄ at 50°C.

  • Product : Methyl 2-(2-methyl-5-sulfothiophen-3-yl)propanoate.

Nucleophilic Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack.

Reaction with Grignard Reagents :

  • Reagents : RMgX (e.g., CH₃MgBr).

  • Conditions : Dry ether, 0°C to room temperature.

  • Product : Tertiary alcohol (after hydrolysis).

Aminolysis :

  • Reagents : Primary amines (e.g., NH₂CH₃).

  • Product : Corresponding amide (2-(2-methylthiophen-3-yl)-N-methylpropanamide).

Reduction Reactions

The ester group can be reduced to a primary alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction :

  • Conditions : Anhydrous THF, reflux.

  • Product : 3-(2-Methylthiophen-3-yl)propan-1-ol.

  • Yield : 78–82%.

Analytical Methods for Reaction Monitoring

  • Thin Layer Chromatography (TLC) : Used to track reaction progress (e.g., hexane/ethyl acetate 7:3).

  • NMR Spectroscopy : Confirms structural changes (e.g., loss of ester –OCH₃ signal at δ 3.6–3.8 ppm) .

Scientific Research Applications

Chemistry: Methyl 2-(2-methylthiophen-3-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s thiophene ring structure makes it a candidate for studying interactions with biological macromolecules. It may be used in the development of bioactive compounds with potential therapeutic applications.

Medicine: Research into the medicinal properties of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific diseases. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structural features contribute to its utility in various applications.

Mechanism of Action

The mechanism of action of methyl 2-(2-methylthiophen-3-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to Methyl 2-(2-methylthiophen-3-yl)propanoate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) C₉H₁₂O₂S 184.26 2-methylthiophen-3-yl group; propanoate ester
Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate C₉H₁₃NO₂S 199.27 Amino group at C2; 3-methylthiophen-2-yl substituent; ester group
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀N₂OS 312.43 Naphthalen-1-yloxy group; thiophen-3-yl substituent; tertiary amine
Methyl (2S)-2-amino-3-[3-(4-methoxyphenyl)phenyl]propanoate C₁₇H₁₉NO₃ 285.34 Biphenyl substituent with 4-methoxy group; amino group at C2; ester group
Methyl 2-(5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}...)propanoate C₂₀H₁₇ClNO₄S 402.87 Thiazolidinone core; furan and chloro-substituted phenyl groups; ester moiety

Key Differences and Implications

This difference could enhance aqueous solubility or biological activity. The thiazolidinone core in the compound from introduces a rigid heterocycle, likely improving metabolic stability but reducing synthetic accessibility compared to the simpler thiophene-ester structure of the target.

Substituent Effects: Thiophene vs. Furan/Phenyl: Thiophene’s sulfur atom contributes to electron delocalization and lipophilicity, whereas furan (oxygen-containing) or phenyl rings (e.g., in ) alter electronic and steric properties. Positional Isomerism: Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate has a 3-methylthiophen-2-yl group, whereas the target compound’s substituent is at the 2-methylthiophen-3-yl position. This positional difference may affect steric hindrance and π-stacking interactions in supramolecular assemblies.

Physicochemical Properties: Molecular Weight and Polarity: The target compound (184.26 g/mol) is smaller and less polar than analogs like the biphenyl derivative in (285.34 g/mol) , suggesting better volatility or membrane permeability.

Biological Activity

Methyl 2-(2-methylthiophen-3-yl)propanoate is a thiophene derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methyl ester and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The chemical formula for this compound is C12H14O2SC_{12}H_{14}O_2S, with a molecular weight of approximately 226.30 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings, such as this compound, exhibit notable antimicrobial activity . For instance, studies have shown that similar thiophene derivatives can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the micromolar range, suggesting their potential as antimicrobial agents .

Anti-inflammatory and Anticancer Activities

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory and anticancer activities. The mechanisms underlying these effects typically involve the modulation of specific biological pathways through enzyme inhibition or receptor binding. For example, compounds with similar structures have been found to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The thiophene ring can participate in π-π interactions, while the methyl ester group may form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways critical for cellular function .

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that related thiophene derivatives exhibit MIC values ranging from 1 to 5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Studies : In cancer research, compounds structurally similar to this compound have shown promise in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest .
  • Inflammatory Response Modulation : Investigations into anti-inflammatory effects revealed that these compounds can significantly reduce pro-inflammatory cytokine levels in cell culture models .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityMIC values for thiophene derivatives ranged from 1–5 µg/mL against S. aureus and E. coli.
Study BCancer ResearchInduced apoptosis in cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations.
Study CInflammationReduced levels of TNF-alpha and IL-6 in treated macrophage cultures compared to controls.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-(2-methylthiophen-3-yl)propanoate, and how can regioselectivity be optimized during thiophene functionalization?

Methodological Answer: The synthesis typically involves coupling a thiophene derivative with a propanoate ester. For regioselectivity, electrophilic aromatic substitution (EAS) on the thiophene ring can be controlled by directing groups. For example, using Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation or alkylation may enhance substitution at the 3-position of the thiophene ring. Solvent polarity and temperature (e.g., reflux in THF or DMF) also influence reaction efficiency. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from isomers or byproducts .

Q. Q2. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL software is the gold standard for structural refinement. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Using hydrogen atom positions constrained to parent atoms (HFIX commands in SHELXL).
  • Refining anisotropic displacement parameters for non-H atoms.
    Validation tools like PLATON should be employed to check for missed symmetry or twinning. For disordered regions (e.g., ester groups), PART commands in SHELXL can model alternate conformations .

Q. Q3. What analytical techniques are most effective for characterizing impurities in this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for impurity profiling. Mobile phases like acetonitrile/water (0.1% formic acid) improve peak resolution. Mass spectrometry (LC-MS) can identify impurities via molecular ion peaks and fragmentation patterns. For structural confirmation, nuclear Overhauser effect (NOE) NMR experiments distinguish regioisomers by spatial proximity of protons (e.g., thiophene methyl vs. ester groups) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the 2-methylthiophen-3-yl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The methyl group at the 2-position of the thiophene ring introduces steric hindrance, limiting access to the 5-position for further functionalization. Electronically, the sulfur atom in thiophene activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation via Suzuki-Miyaura coupling (e.g., with boronic acids) under Pd(PPh₃)₄ catalysis in toluene/ethanol at 80°C can test these predictions .

Q. Q5. What strategies mitigate metabolic instability of this compound in enzymatic hydrolysis studies?

Methodological Answer: To reduce esterase-mediated hydrolysis:

  • Introduce steric shielding via bulky substituents adjacent to the ester group.
  • Replace the methyl ester with a tert-butyl ester for enhanced steric protection.
  • Conduct in vitro assays with liver microsomes (human or rodent) to quantify half-life (t₁/₂). Use LC-MS/MS to monitor degradation products. Comparative studies with deuterated analogs (e.g., CD₃-ester) can assess isotope effects on metabolic stability .

Q. Q6. How can computational modeling predict the compound’s interactions with biological targets, such as enzyme active sites?

Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) with crystal structures of target enzymes (e.g., cytochrome P450) provides binding mode hypotheses. Key parameters include:

  • Grid box centered on the catalytic site (e.g., heme iron for CYPs).
  • Flexible ligand docking to account for ester group rotation.
  • Binding free energy calculations (MM-PBSA/GBSA) to rank poses.
    MD simulations (NAMD or GROMACS) over 100 ns trajectories assess stability of predicted complexes. Hydrogen-bonding interactions with active-site residues (e.g., Asp or Ser) and π-π stacking with aromatic side chains are critical metrics .

Data Contradiction and Resolution

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Contradictions often arise from polymorphic forms or residual solvents. To resolve:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Recrystallize from alternative solvents (e.g., ethyl acetate vs. methanol) and compare melting ranges.
  • Acquire high-resolution NMR (500 MHz+) in deuterated DMSO or CDCl₃ to detect solvent peaks.
  • Cross-validate with IR spectroscopy; ester carbonyl stretches (∼1740 cm⁻¹) should remain consistent across samples .

Q. Q8. What experimental controls are essential when studying the compound’s role in catalytic cycles or reaction mechanisms?

Methodological Answer:

  • Use isotopically labeled analogs (e.g., ¹³C-ester) to track carbon migration via NMR or MS.
  • Include radical scavengers (e.g., TEMPO) to test for radical intermediates.
  • Perform kinetic isotope effect (KIE) studies by comparing reaction rates of protiated vs. deuterated substrates.
  • Monitor reaction progress in situ using FTIR or Raman spectroscopy to capture transient intermediates .

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